Fluminorex - 720-76-3

Fluminorex

Catalog Number: EVT-13902088
CAS Number: 720-76-3
Molecular Formula: C10H9F3N2O
Molecular Weight: 230.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fluminorex is a member of (trifluoromethyl)benzenes.
Overview

Fluminorex is a chemical compound classified as a centrally acting sympathomimetic agent. It is structurally related to other stimulant drugs such as aminorex and pemoline and was developed in the 1950s by McNeil Laboratories primarily as an appetite suppressant. The compound has the molecular formula C10H9F3N2OC_{10}H_{9}F_{3}N_{2}O and a molar mass of approximately 230.19 g/mol .

Source and Classification

Fluminorex is categorized under sympathomimetics, which are substances that mimic the effects of the sympathetic nervous system. It is particularly noted for its stimulant properties, similar to those of amphetamines, although it has not been widely marketed or used clinically .

Synthesis Analysis

Methods and Technical Details

The synthesis of Fluminorex involves several steps that include the reaction of 2-amino-1-[4-(trifluoromethyl)phenyl]ethanol with cyanogen bromide. This reaction facilitates the formation of the oxazoline structure characteristic of Fluminorex .

  1. Starting Materials:
    • 2-amino-1-[4-(trifluoromethyl)phenyl]ethanol (CAS Number: 776-02-3)
    • Cyanogen bromide (CAS Number: 506-68-3)
  2. Reaction Conditions:
    • The synthesis typically requires controlled temperature and pH conditions to ensure optimal yield and purity of the final product.
  3. Final Product:
    • The resultant compound is Fluminorex, recognized for its specific structural attributes that confer its pharmacological effects.
Molecular Structure Analysis

Structure and Data

Fluminorex features a unique molecular structure characterized by a central oxazoline ring with a trifluoromethyl group attached to a phenyl ring. The structural formula can be represented as:

Fluminorex C10H9F3N2O\text{Fluminorex }C_{10}H_{9}F_{3}N_{2}O

The 3D structure reveals chirality, indicating that Fluminorex exists as a racemic mixture .

Structural Data

  • IUPAC Name: 5-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine
  • CAS Number: 720-76-3
  • PubChem CID: 10053
  • Chirality: Racemic mixture
Chemical Reactions Analysis

Reactions and Technical Details

Fluminorex can undergo various chemical reactions typical of oxazoline derivatives, including:

  1. Hydrolysis: This reaction can lead to the breakdown of the oxazoline ring, resulting in the formation of corresponding amino acids.
  2. Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

These reactions are significant for understanding Fluminorex's potential metabolic pathways and interactions within biological systems .

Mechanism of Action

Process and Data

Fluminorex acts primarily as a sympathomimetic agent, stimulating central nervous system pathways similar to those activated by norepinephrine. Its mechanism involves:

  1. Receptor Interaction: Fluminorex binds to adrenergic receptors, leading to increased neurotransmitter release.
  2. Physiological Effects: This stimulation results in enhanced alertness, increased heart rate, and appetite suppression.

The compound's action is akin to that of other stimulants but may exhibit distinct pharmacokinetic profiles due to its unique structural attributes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fluminorex is typically a white crystalline solid.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Fluminorex is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of the trifluoromethyl group enhances its reactivity compared to non-fluorinated analogues.

These properties are crucial for its handling in laboratory settings and potential applications in pharmaceuticals .

Applications

Scientific Uses

Fluminorex has been primarily studied for its potential use as an appetite suppressant and stimulant. Although it has not gained widespread clinical application, research into its pharmacological effects continues, particularly in understanding its interaction with adrenergic systems and potential therapeutic uses in weight management or attention disorders .

Historical Development and Contextualization of Fluminorex

Emergence in Mid-20th Century Appetite Suppressant Research

The mid-20th century witnessed an unprecedented surge in pharmaceutical research targeting obesity, driven by the limited efficacy and significant adverse effects of available treatments. Fluminorex (5-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine) emerged from this therapeutic landscape as part of a broader effort to develop safer anorectic agents. During the 1950s and 1960s, McNeil Laboratories spearheaded research into structurally novel compounds that could suppress appetite without the addictive potential and cardiovascular risks associated with amphetamine derivatives, which were then the mainstay of obesity pharmacotherapy [1] [3].

The historical context for Fluminorex's development is critical to understanding its significance. Prior anti-obesity medications faced significant challenges, as illustrated by the fate of several drugs during this period:

Table 1: Historical Context of Anti-Obesity Drug Development (Mid-20th Century)

EraTherapeutic ApproachKey LimitationsRepresentative Agents
Pre-1950sThyroid hormone modulationHyperthyroidism, cardiac strainThyroid extract
1930sMetabolic uncouplingNeuropathy, cataracts, fatalitiesDinitrophenol
1940s-1960sSympathomimetic stimulationAddiction potential, cardiovascular toxicityAmphetamine derivatives
1960sNovel anorectic scaffoldsPulmonary hypertension (discovered post-marketing)Aminorex, Fluminorex

This table reflects the shifting pharmaceutical strategies and the urgent need for safer alternatives that motivated research into compounds like Fluminorex [3]. The compound was developed explicitly as a member of the 2-amino-5-aryloxazoline class, designed to retain the anorectic efficacy of amphetamines while mitigating their adverse effect profiles through structural modification [1] [7]. Its emergence coincided with the peak of the aminorex-associated pulmonary hypertension crisis in Europe (1965-1968), highlighting the complex interplay between pharmaceutical innovation and unforeseen clinical consequences during this era of appetite suppressant development [3] [7].

Pharmacological Lineage: Structural and Functional Analogues (Aminorex, Pemoline)

Fluminorex belongs to a structurally defined class of compounds characterized by the 2-amino-5-aryloxazoline core. This molecular architecture places it within a specific pharmacological lineage with distinct structure-activity relationships:

  • Core Structure: The 4,5-dihydro-1,3-oxazole (oxazoline) ring system, with an amine at position 2 and an aryl group at position 5, is essential for anorectic activity. This scaffold differentiates it from the phenethylamine backbone of amphetamines while retaining sympathomimetic properties [1] [4] [7].
  • Key Analogues:
  • Aminorex (5-phenyl-4,5-dihydro-1,3-oxazol-2-amine): The prototype compound in this class. Fluminorex differs by having a para-trifluoromethyl (CF₃) substituent on the phenyl ring instead of hydrogen. Aminorex demonstrated potent anorectic effects (~2.5 times more potent than D-amphetamine sulfate in rat models) but was withdrawn due to association with pulmonary arterial hypertension [4] [7].
  • Pemoline (2-amino-5-phenyl-4(5H)-oxazolone): Represents a structural variation where the oxazoline ring is oxidized to an oxazolone (a 4-keto derivative). Pemoline was marketed for decades as a stimulant (e.g., for ADHD) before withdrawal due to hepatotoxicity risks. It shares the 5-phenyl-2-amino substitution pattern but lacks the saturated ring and has different pharmacological properties [8].

The para-trifluoromethyl group in Fluminorex was a strategic modification aimed at enhancing metabolic stability and altering receptor interaction profiles compared to Aminorex. The strong electron-withdrawing nature and lipophilicity of the CF₃ group significantly influence the molecule's electronic distribution and binding affinity within monoamine transporters, potentially modulating its potency and selectivity relative to its predecessors [1] [7].

Table 2: Structural and Functional Comparison of Key 2-Amino-5-Aryloxazoline Derivatives

CompoundChemical NameR5R4Core ModificationPrimary Historical Use
Aminorex5-Phenyl-4,5-dihydro-1,3-oxazol-2-amineHHNoneAppetite suppressant (withdrawn)
Fluminorex5-[4-(Trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amineCF₃HPara-CF₃ on phenylAppetite suppressant (experimental)
4-Methylaminorex (4-MAR)4-Methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amineHCH₃Methyl at C4Illicit stimulant ("U4Euh")
Pemoline2-Amino-5-phenyl-2,4-dihydro-1,3-oxazol-4-oneH=O4-Oxo (unsaturated)ADHD, narcolepsy (withdrawn)
Clominorex5-(4-Chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amineClHPara-Cl on phenylAppetite suppressant (experimental)

This table illustrates the systematic exploration of substitutions at the phenyl ring (R⁵) and the oxazoline ring (R⁴), showcasing Fluminorex's position within the structure-activity landscape explored by McNeil and other laboratories during this period [1] [4] [8].

Patent Analysis: Key Innovations in 2-Amino-5-Aryloxazoline Derivatives

The development of Fluminorex and its structural analogues was underpinned by significant intellectual property activity, primarily driven by researchers at McNeil Laboratories and Janssen Pharmaceuticals. Two pivotal US patents detail the core innovations:

  • US Patent 3,161,650 ("2-Amino-5-Aryloxazoline Products", Issued 1964): This foundational patent, filed by George Ireland Poos, claimed the general class of 2-amino-5-aryl-4,5-dihydro-1,3-oxazolines. It detailed synthetic routes, primarily the reaction of appropriately substituted 2-amino-1-arylethanols with cyanogen bromide (BrCN). The patent explicitly described compounds where the aryl group could be substituted phenyl, including halogens and alkyl groups, laying the groundwork for Fluminorex (with its trifluoromethylphenyl group) and Clominorex (with its chlorophenyl group) [2] [5] [8]. The patent emphasized the compounds' potent central nervous system (CNS) stimulant and anorectic properties, positioning them as alternatives to amphetamine derivatives.
  • US Patent 3,278,382 ("2-Amino-5-Aryloxazoline Compositions and Methods of Using Same", Issued 1966): Building upon the earlier patent, this filing by Poos specifically claimed pharmaceutical compositions containing these 2-amino-5-aryloxazoline derivatives and methods for their use in eliciting CNS stimulation and appetite suppression. It reinforced the therapeutic intent for obesity management and highlighted the significance of the oxazoline scaffold's potency relative to amphetamines [1] [5]. The patent specification and claims covered a broad range of aryl substituents, encompassing the trifluoromethylphenyl group defining Fluminorex. This patent solidified the pharmaceutical development pathway for these compounds.

Table 3: Key Patent Milestones for 2-Amino-5-Aryloxazoline Derivatives

Patent NumberTitleInventor/AssigneeFiling/Grant YearKey ContributionRelevance to Fluminorex
US 3,161,6502-Amino-5-Aryloxazoline ProductsPoos GI (McNeil Labs)1963/1964Disclosed the core 2-amino-5-aryl-4,5-dihydro-1,3-oxazoline structure and synthesis via 2-aminoalcohol + BrCNDefined the chemical class encompassing Fluminorex
US 3,278,3822-Amino-5-Aryloxazoline Compositions and MethodsPoos GI (Janssen Pharmaceuticals)1964/1966Claimed pharmaceutical compositions and methods of use for CNS stimulation and appetite suppressionProvided basis for therapeutic use of Fluminorex

These patents represent crucial technological milestones. The synthetic route described, particularly the use of cyanogen bromide to cyclize the 2-amino alcohol precursor (2-amino-1-[4-(trifluoromethyl)phenyl]ethanol for Fluminorex), became the standard method for producing these compounds [1] [2] [5]. The claims within these patents underscored the pharmaceutical industry's recognition of the 2-amino-5-aryloxazoline scaffold as a distinct and pharmacologically valuable chemotype for appetite suppression, separate from the amphetamines, and directly enabled the development and experimental evaluation of Fluminorex as a potential anorectic agent [1] [5] [8].

Properties

CAS Number

720-76-3

Product Name

Fluminorex

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine

Molecular Formula

C10H9F3N2O

Molecular Weight

230.19 g/mol

InChI

InChI=1S/C10H9F3N2O/c11-10(12,13)7-3-1-6(2-4-7)8-5-15-9(14)16-8/h1-4,8H,5H2,(H2,14,15)

InChI Key

NMGYDYBWRZHLHR-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=N1)N)C2=CC=C(C=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.